molecular formula C16H13BrN2O2S B4454518 (5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B4454518
M. Wt: 377.3 g/mol
InChI Key: UMKWHVLGBNBRSB-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazoles and furans. This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and a brominated phenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-1,3-thiazole-4-one with a furan derivative that contains the brominated phenyl group. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce a fully reduced thiazole derivative.

Scientific Research Applications

(5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
  • 2-amino-5-[[5-(2-chloro-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Uniqueness

The uniqueness of (5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated phenyl group, in particular, enhances its reactivity and potential as a pharmacologically active compound.

Properties

IUPAC Name

(5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-8-5-11(12(17)6-9(8)2)13-4-3-10(21-13)7-14-15(20)19-16(18)22-14/h3-7H,1-2H3,(H2,18,19,20)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKWHVLGBNBRSB-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)C2=CC=C(O2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)Br)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 2
(5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-2-amino-5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

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